Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Historical Context and Development of Imidazopyridine Derivatives
The imidazopyridine scaffold first gained prominence in 1925 through Tschitschibabin’s seminal work on 2-aminopyridine cyclization reactions. Early derivatives demonstrated limited biological activity until the late 20th century, when structural optimization efforts yielded clinically significant agents:
| Milestone Compound | Year | Therapeutic Application |
|---|---|---|
| Zolpidem | 1980s | Sedative-hypnotic |
| Q203 | 2010s | Antitubercular |
| Tegobuvir | 2010s | Antiviral (HCV NS5B inhibitor) |
[Table 1: Key historical imidazopyridine derivatives with clinical impact; sources ]
The introduction of fluoro and sulfonyl groups represents a third-generation structural evolution, addressing limitations in microbial resistance and metabolic stability observed in earlier analogs. This compound builds upon these innovations through strategic positioning of electronegative substituents that enhance target binding affinity while maintaining favorable logP values (predicted range: 1.8–2.3).
Significance of Imidazo[1,2-a]Pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine nucleus provides three critical advantages for drug development:
- Planar aromatic system : Enables π-π stacking interactions with biological targets’ hydrophobic pockets
- Tautomeric flexibility : Facilitates adaptation to multiple binding conformations
- Synthetic modularity : Allows systematic substitution at positions 2, 3, and 6 for activity optimization
Recent crystallographic studies demonstrate that the 6-fluoro substitution in this compound induces a 12° out-of-plane ring distortion compared to non-fluorinated analogs, potentially enhancing selectivity for bacterial over mammalian ATP synthase targets. The ethanesulfonyl group at position 3 contributes additional hydrogen bonding capacity (+2.1 kcal/mol binding energy in silico models) while maintaining membrane permeability.
Research Objectives and Scope of Current Studies
Contemporary investigations focus on three primary aspects of this compound:
1. Target Identification
- ATP synthase inhibition kinetics (K~i~ = 18 nM reported in Mycobacterium tuberculosis models)
- Cross-reactivity screening against human kinase isoforms (85% selectivity in preliminary assays)
2. Synthetic Methodology Development
- Optimization of microwave-assisted cyclization (yield improvement from 47% → 89%)
- Continuous flow sulfonylation techniques reducing reaction time from 12h → 45min
3. Structure-Activity Relationship (SAR) Analysis
Critical substituent effects identified through combinatorial library screening:
| Position | Functional Group | MIC~80~ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 2 | Ethyl carboxylate | 0.032 | 0.89 |
| 3 | Ethanesulfonyl | 0.021 | 0.67 |
| 6 | Fluoro | 0.015 | 0.92 |
[Table 2: Key SAR parameters for this compound analogs; data compiled from ]
Properties
IUPAC Name |
ethyl 3-ethylsulfonyl-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-3-19-12(16)10-11(20(17,18)4-2)15-7-8(13)5-6-9(15)14-10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMLUUQLIVTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluoro and ethanesulfonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ethanesulfonyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the fluoro group enhances binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 6 significantly influence solubility, stability, and lipophilicity. Key analogues include:
Key Observations :
- The ethanesulfonyl group in the target compound (vs.
- Fluoro at position 6 (common in many analogues) reduces steric hindrance and improves membrane permeability compared to bulkier substituents like CF₃ or I .
Biological Activity
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H13FN2O4S and a molecular weight of 300.31 g/mol. It is classified under the category of imidazo[1,2-a]pyridine derivatives, which have garnered attention for their potential biological activities, particularly in antimicrobial and antitubercular applications.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridines is often linked to their structural features. The presence of the ethylsulfonyl group and the fluorine atom in this compound may enhance its lipophilicity and biological interactions. SAR studies indicate that modifications in the imidazo ring can significantly influence antimicrobial potency and pharmacokinetics .
Pharmacokinetics
Pharmacokinetic evaluations of similar compounds have shown varied absorption and clearance rates. For instance, a related compound demonstrated a favorable oral bioavailability with peak plasma concentrations achieved within two hours post-administration . Although specific pharmacokinetic data for this compound is not available, insights from analogous compounds suggest that its pharmacokinetic profile could be optimized for therapeutic use.
Toxicology and Safety
Safety data indicate that this compound may cause skin and eye irritation upon contact . It is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A). Proper handling protocols should be observed to mitigate exposure risks.
Data Table: Summary of Biological Activity
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H13FN2O4S |
| Molecular Weight | 300.31 g/mol |
| CAS Number | 1909309-33-6 |
| Antimicrobial Activity | Potential against Mycobacterium tuberculosis |
| Skin Irritation | Yes (Category 2) |
| Eye Irritation | Yes (Category 2A) |
Case Studies
While specific case studies on this compound are scarce, related research on imidazo[1,2-a]pyridines has yielded promising results:
- Study on Antitubercular Activity : A panel of imidazo[1,2-a]pyridine derivatives was synthesized and tested against M. tuberculosis, revealing several compounds with MIC values significantly lower than existing treatments .
- Pharmacokinetic Studies : Evaluations of similar compounds indicated favorable pharmacokinetic profiles with moderate oral bioavailability and minimal inhibition of cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .
Q & A
Q. What are the key synthetic routes for Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate?
The synthesis typically involves a multi-step process:
Cyclization : Start with ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives.
Chlorination : Use -chlorosuccinimide (NCS) in DMF at 40°C to introduce a chlorine atom at the 3-position .
Sulfanylation : React with sodium ethanethiolate in DMF to substitute chlorine with an ethylthio group .
Oxidation : Employ meta-chloroperoxybenzoic acid (m-CPBA) to convert the thioether to a sulfonyl group, yielding the ethanesulfonyl moiety .
Fluorination : Introduce the 6-fluoro group via nucleophilic substitution or direct fluorination of precursors (see analogous methods in and ).
Q. How is the compound structurally characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., sulfonyl and fluoro groups). For example, sulfonyl protons appear as triplets near δ 3.7 ppm in CDCl .
- LC-MS : Validates molecular weight (e.g., [M+1] at m/z 282.1 for intermediates) .
- HPLC : Assess purity (>99% for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the sulfonation step?
Optimization involves:
- Oxidant Selection : m-CPBA is preferred over HO due to higher yields (90% vs. <50%) and milder conditions .
- Temperature Control : Reactions at 0°C→25°C prevent over-oxidation byproducts.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reaction homogeneity .
Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., stoichiometry, time) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
For antiproliferative or kinase inhibition studies:
- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., lung A549 vs. pancreatic MIA PaCa-2) .
- Kinase Profiling : Use recombinant kinase assays (e.g., PI3Kα inhibition in ) to confirm target specificity.
- Control Compounds : Compare with structurally similar analogs (e.g., trifluoromethyl derivatives in ) to isolate the ethanesulfonyl group’s role .
Q. How are computational methods applied to study this compound’s interactions?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular Docking : Simulate binding to targets like c-Met kinase using software (AutoDock Vina) to rationalize activity differences vs. bromo/chloro analogs .
- Pharmacokinetic Modeling : Estimate ADMET properties (e.g., logP, bioavailability) via tools like SwissADME .
Q. What methodologies address low yields in fluorination steps?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves fluorination efficiency .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to enhance fluorine incorporation .
- Flow Chemistry : Enables precise control of exothermic reactions, minimizing side products (analogous to methods in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
